molecular formula C7H4ClN3O2 B1266466 2-Amino-3-chloro-5-nitrobenzonitrile CAS No. 20352-84-5

2-Amino-3-chloro-5-nitrobenzonitrile

Cat. No. B1266466
CAS RN: 20352-84-5
M. Wt: 197.58 g/mol
InChI Key: XVYNBLCPQVDRCH-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-nitrobenzonitrile, also known as 2-ACNBN, is an organic compound that is used as a starting material in the synthesis of various compounds. It is a colorless solid with a molecular weight of 209.56 g/mol. 2-ACNBN is a nitrile, which is an organic compound containing a nitrile group. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Reactivity with Amines and Amino Acids : 2-Fluoro-5-nitrobenzonitrile, a compound structurally similar to 2-Amino-3-chloro-5-nitrobenzonitrile, has been shown to react with various amines, amino acids, and NH-heteroaromatic compounds. This reactivity is significant for the formation of N-(2-cyano-4-nitrophenyl) derivatives, which are useful in studying proton magnetic resonance spectra (Wilshire, 1967).

  • Hydrogenation Processes : Nitrobenzonitriles, including compounds similar to this compound, have been hydrogenated using Raney nickel catalysts. This process is crucial in transforming these compounds to their primary amines, which are valuable intermediates in various chemical syntheses (Koprivova & Červený, 2008).

Molecular Structure and Analysis

  • Hydrogen Bonding Studies : The study of hydrogen bonding in compounds like 2-amino-3-bromo-5-nitrobenzonitrile, closely related to this compound, provides insights into molecular interactions. These interactions are pivotal in forming sheets built from alternating rings, contributing to our understanding of molecular architecture (Glidewell et al., 2002).

  • Vibrational Spectroscopy Analysis : The vibrational spectra of similar compounds, such as 4-chloro-3-nitrobenzonitrile, have been analyzed to understand their molecular structure better. This analysis is crucial for identifying geometric parameters and molecular vibrations, providing a foundation for further molecular studies (Sert et al., 2013).

Applications in Drug Synthesis

  • Antimalarial and Antibacterial Compounds : Derivatives of nitrobenzonitriles, similar to this compound, have been used in synthesizing compounds with potential antimalarial and antibacterial effects. This synthesis pathway is crucial for developing new therapeutic agents (Elslager et al., 1978; Elslager et al., 1980).

  • Synthesis of Gefitinib : this compound and related compounds have been used in the synthesis of Gefitinib, a drug used in cancer treatment. This showcases the compound's role in complex pharmaceutical syntheses (Jin et al., 2005).

Novel Compound Formation

  • Formation of 2H-3,1-Benzoxazine Derivatives : The reaction of 2-amino-5-nitrobenzonitrile with various ketones has led to the formation of novel compounds such as 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine. Such reactions are significant for expanding the range of nitrogen-containing heterocycles (Li et al., 2006).

Mechanism of Action

2-Chloro-5-nitrobenzonitrile, a compound similar to 2-Amino-3-chloro-5-nitrobenzonitrile, has been found to effectively conjugate with rat glutathione S-transferase (GST) isoenzymes and is used as an alternative model substrate in GST research .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-amino-3-chloro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-6-2-5(11(12)13)1-4(3-9)7(6)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYNBLCPQVDRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066599
Record name Benzonitrile, 2-amino-3-chloro-5-nitro-
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Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20352-84-5
Record name 2-Amino-3-chloro-5-nitrobenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-amino-3-chloro-5-nitro-
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Record name Benzonitrile, 2-amino-3-chloro-5-nitro-
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Record name Benzonitrile, 2-amino-3-chloro-5-nitro-
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Record name 2-amino-3-chloro-5-nitrobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the most efficient method for synthesizing 2-Amino-3-chloro-5-nitrobenzonitrile according to the research?

A1: The research article "Synthesis of this compound" [] investigates the direct chlorination of 2-amino-5-nitrobenzonitrile as a synthetic route. While the specific catalysts and optimal conditions aren't detailed in the abstract, the research focuses on optimizing the reaction parameters (catalysts, temperature, time, solvent recycling) to enhance regioselectivity and yield. This suggests that direct chlorination, when properly optimized, is a viable and potentially efficient method for producing this compound.

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